PRMT5-IN-49

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

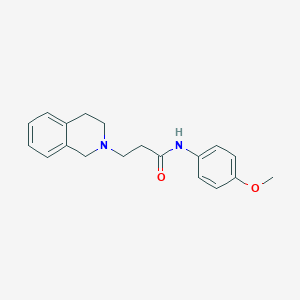

C19H22N2O2 |

|---|---|

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |

Clave InChI |

XZYGOUZJAPIXGN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PRMT5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology and other diseases due to its critical role in a multitude of cellular processes.[1][2][3] As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[3][4][5] This post-translational modification is integral to the regulation of gene expression, RNA splicing, signal transduction, DNA damage response, and cell cycle progression.[1][3][6] Dysregulation of PRMT5 activity is frequently observed in various cancers, often correlating with poor prognosis, making it an attractive target for therapeutic intervention.[1][6][7] This technical guide provides an in-depth overview of the core mechanism of action of PRMT5 inhibitors, with a focus on their molecular interactions, cellular consequences, and therapeutic rationale. While this guide will refer to several well-characterized PRMT5 inhibitors, the principles outlined are broadly applicable to this class of molecules, including investigational compounds such as PRMT5-IN-49.

PRMT5 Structure and Function

PRMT5 functions as part of a hetero-octameric complex, typically with methylosome protein 50 (MEP50), also known as WDR77.[8][9] This complex utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the symmetric dimethylation of arginine residues (sDMA) on its substrates.[2][3][10] Key substrates of PRMT5 include histone proteins (H2A, H3, H4), components of the spliceosome (SmD1, SmD3, SmB/B'), and various transcription factors and signaling molecules (e.g., p53, E2F1, NF-κB).[3][4][11] Through these modifications, PRMT5 influences chromatin structure, pre-mRNA splicing, and the activity of key signaling pathways that govern cell fate.[3][9][12]

Core Mechanism of Action of PRMT5 Inhibitors

PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5.[2] The primary mechanisms by which these inhibitors function can be categorized as follows:

-

SAM-Competitive Inhibition: Many PRMT5 inhibitors are competitive with the methyl donor, S-adenosylmethionine (SAM).[2] They bind to the SAM-binding pocket of PRMT5, preventing the binding of SAM and thereby blocking the transfer of a methyl group to the substrate. PRT543 is an example of an inhibitor that competitively binds at the SAM recognition site.[5]

-

Substrate-Competitive Inhibition: Some inhibitors compete with the protein substrate for binding to the PRMT5 active site.[7] EPZ015666, for instance, inhibits PRMT5 by competing with the peptide substrate.[7]

-

Allosteric Inhibition: Allosteric inhibitors bind to a site on the PRMT5 enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity.[2]

-

MTA-Cooperative Inhibition: A particularly innovative strategy targets PRMT5 in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers.[13][14] MTAP is an enzyme that salvages methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cancers (~15% of all cancers), MTA accumulates to high levels.[1] MTA itself is a weak endogenous inhibitor of PRMT5.[1] MTA-cooperative inhibitors are designed to bind preferentially to the PRMT5-MTA complex, leading to potent and selective inhibition in cancer cells with MTAP deletion.[13][14]

The functional consequences of PRMT5 inhibition are multifaceted and impact several critical cellular pathways.

Signaling Pathway of PRMT5 Inhibition

Caption: Generalized signaling pathway of PRMT5 inhibition.

Quantitative Data on PRMT5 Inhibitors

The following table summarizes publicly available quantitative data for several well-characterized PRMT5 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Inhibitor | Target | IC50 / Ki | Cell Line / Assay Conditions | Reference |

| GSK3326595 | PRMT5 | IC50: 6 nM | Z-138 cell proliferation | [7] |

| EPZ015666 | PRMT5 | Ki: 22 nM | Enzyme assay | [7] |

| IC50: 92 nM | Z-138 cell proliferation | [7] | ||

| JNJ-64619178 | PRMT5 | IC50: <10 nM | Biochemical assay | [6] |

| GI50: low nM range | Cholangiocarcinoma cell lines | [15] | ||

| C220 | PRMT5 | IC50: ~20-50 nM | Ba/F3-JAK2V617F cells | [16] |

| PRT543 | PRMT5 | IC50: low nM | ACC cell lines | [5] |

| MRTX1719 | PRMT5-MTA complex | GI50: low nM range | MTAP-deleted Cholangiocarcinoma cells | [15] |

Key Cellular and In Vivo Effects of PRMT5 Inhibition

Alteration of RNA Splicing

A primary consequence of PRMT5 inhibition is the disruption of pre-mRNA splicing.[12] PRMT5 methylates core spliceosomal proteins, such as SmD1 and SmD3, which is crucial for the proper assembly and function of the spliceosome.[3][12] Inhibition of PRMT5 leads to global changes in RNA splicing, including intron retention and exon skipping.[12] This can result in the production of non-functional proteins or the activation of nonsense-mediated decay, ultimately contributing to cell death.[12]

Modulation of Gene Expression

PRMT5 regulates gene expression through the methylation of histone tails. The symmetric dimethylation of H4R3 and H3R8 are generally associated with transcriptional repression.[8] By inhibiting PRMT5, the expression of tumor suppressor genes that are normally silenced can be reactivated. For example, PRMT5 inhibition can lead to the activation of the p53 pathway by modulating the splicing of MDM4, a negative regulator of p53.[9]

Induction of Cell Cycle Arrest and Apoptosis

By altering the expression and function of key cell cycle regulators and pro-apoptotic proteins, PRMT5 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[4][7][17] For instance, PRMT5 has been shown to regulate the E2F1 transcription factor, and its inhibition can lead to cell cycle arrest and increased apoptosis.[4][17]

Sensitization to Other Therapies

Preclinical studies have demonstrated that PRMT5 inhibition can sensitize cancer cells to other therapeutic agents, including chemotherapy and targeted therapies like PARP and topoisomerase inhibitors.[6][18] This is often attributed to the role of PRMT5 in the DNA damage response.

In Vivo Anti-Tumor Efficacy

Numerous preclinical studies have demonstrated the in vivo efficacy of PRMT5 inhibitors in various cancer models, including mantle cell lymphoma, triple-negative breast cancer, and pancreatic cancer.[7][8][18] These inhibitors have been shown to inhibit tumor growth and improve survival in xenograft models.[8][18]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of PRMT5 inhibitor activity. Below are generalized methodologies for key experiments.

PRMT5 Enzymatic Assay (Biochemical IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of the PRMT5/MEP50 complex.

Principle: A radiometric or fluorescence-based assay is used to measure the transfer of a methyl group from SAM to a peptide or protein substrate.

Generalized Protocol:

-

Reagents: Recombinant human PRMT5/MEP50 complex, biotinylated peptide substrate (e.g., derived from histone H4), S-adenosyl-L-[methyl-³H]-methionine (for radiometric assay) or unlabeled SAM and a detection antibody (for fluorescence assay), test compound (e.g., this compound) at various concentrations, assay buffer.

-

Procedure:

-

The test compound is serially diluted and pre-incubated with the PRMT5/MEP50 complex in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the peptide substrate and SAM.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

-

The reaction is stopped (e.g., by adding trichloroacetic acid for radiometric assays).

-

For radiometric assays, the methylated peptide is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.

-

For fluorescence-based assays, a specific antibody that recognizes the symmetrically dimethylated arginine is added, followed by a secondary antibody conjugated to a fluorophore. The fluorescence signal is then measured.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (Cellular GI50/IC50 Determination)

Objective: To determine the concentration of a test compound that causes 50% inhibition of cell growth (GI50) or viability (IC50).

Principle: A colorimetric, fluorometric, or luminescence-based assay is used to quantify the number of viable cells after treatment with the test compound.

Generalized Protocol:

-

Cell Culture: Cancer cell lines of interest are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

-

Viability Assessment (e.g., using MTT or CellTiter-Glo):

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is measured.

-

CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to the wells, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

-

Data Analysis: The percentage of cell growth inhibition or viability is calculated relative to a DMSO-treated control. The GI50 or IC50 value is determined using non-linear regression analysis.

Western Blotting for sDMA Levels

Objective: To assess the target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (sDMA) in cells or tissues.

Principle: SDS-PAGE and immunoblotting are used to separate proteins by size and detect the sDMA modification using a specific antibody.

Generalized Protocol:

-

Sample Preparation: Cells or tissues are treated with the test compound for a desired time. Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for sDMA.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the sDMA bands is quantified and normalized to the loading control.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical workflow for evaluating PRMT5 inhibitors.

Conclusion

PRMT5 inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action that impacts multiple oncogenic pathways. By blocking the catalytic activity of PRMT5, these inhibitors induce widespread changes in RNA splicing and gene expression, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity. The development of MTA-cooperative inhibitors further highlights the potential for precision medicine approaches in targeting this enzyme. Continued research into the intricate roles of PRMT5 and the development of novel inhibitors will undoubtedly pave the way for new and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. researchgate.net [researchgate.net]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT5 regulates T cell interferon response and is a target for acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of PRMT5 as a therapeutic target in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer [mdpi.com]

An In-Depth Technical Guide to a Potent PRMT5 Inhibitor

Disclaimer: Extensive searches for a specific molecule designated "PRMT5-IN-49" did not yield any publicly available information. It is possible that this is an internal compound identifier not yet disclosed in scientific literature. This guide therefore focuses on a well-characterized, potent, and clinically relevant PRMT5 inhibitor, GSK3326595 (also known as EPZ015938) , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of a representative compound targeting the Protein Arginine Methyltransferase 5 (PRMT5) enzyme.

Core Compound: GSK3326595

GSK3326595 is an orally active, potent, and selective inhibitor of PRMT5. It operates through a SAM-uncompetitive and peptide-competitive mechanism.[1] Its inhibitory action on PRMT5 has demonstrated significant anti-tumor activities in both in vitro and in vivo models, leading to its advancement into clinical trials.[][3]

Chemical Structure

IUPAC Name: (1R)-1-[[4-(4-carbamoylpiperidin-1-yl)benzoyl]amino]-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide

Chemical Formula: C₃₀H₃₇N₅O₄

Molecular Weight: 543.65 g/mol

(Image of the chemical structure of GSK3326595 would be placed here in a full whitepaper)

Synthesis and Experimental Protocols

The synthesis of GSK3326595 and its analogs, such as the highly potent compound 20 from a series of tetrahydroisoquinoline (THIQ) derivatives, has been described in the scientific literature.[4][5] The general synthetic strategy involves the coupling of key intermediates. While the exact, detailed industrial synthesis protocol for GSK3326595 is proprietary, the following outlines a plausible and referenced methodology for a similar class of compounds.

General Synthetic Scheme for Tetrahydroisoquinoline-Based PRMT5 Inhibitors

The synthesis of this class of inhibitors generally involves the preparation of a substituted tetrahydroisoquinoline core, which is then coupled with a substituted benzoic acid derivative. A representative synthesis for a related analog is outlined below.[4]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Intermediate

-

Starting Material: Commercially available 1,2,3,4-tetrahydroisoquinoline.

-

Alkylation: The tetrahydroisoquinoline is reacted with (R)-epichlorohydrin to introduce a reactive epoxide group.

-

Ring-Opening: The resulting epoxide is opened by ammonolysis using aqueous ammonia (B1221849) to yield a key amino alcohol intermediate.

Experimental Protocol: Synthesis of a Substituted Benzoic Acid Intermediate

-

Suzuki Coupling: A suitable boronic acid or ester is coupled with a brominated benzoic acid ester (e.g., ethyl 4-bromobenzoate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) to introduce the desired substituent.

-

Hydrolysis: The resulting ester is hydrolyzed, typically using a base like potassium hydroxide (B78521) (KOH), to yield the carboxylic acid.

Experimental Protocol: Final Amide Coupling

-

Amide Bond Formation: The synthesized tetrahydroisoquinoline intermediate is coupled with the substituted benzoic acid intermediate using standard peptide coupling reagents (e.g., HATU, HOBt, with a base like DIPEA) to form the final product.

-

Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.

Experimental Workflow for Synthesis

Quantitative Data

The inhibitory activity of GSK3326595 and related compounds has been quantified in various assays. The following tables summarize key data points from the literature.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

| GSK3326595 | PRMT5/MEP50 | 6 | Biochemical | [1] |

| GSK3326595 | PRMT5 | 9.2 | Enzymatic | [4] |

| EPZ015666 | PRMT5 | 22 | Biochemical | [6] |

| Compound 20* | PRMT5 | 4.2 | Enzymatic | [4] |

*Compound 20 is a novel THIQ derivative with GSK3326595 as the lead compound.[4]

Table 2: Cellular Activity

| Compound | Cell Line | IC₅₀ (nM) | Assay Type | Reference |

| EPZ015666 | MCL Cell Lines | Nanomolar range | Cell Viability | [6] |

| Compound 20 | MV-4-11 | Potent | Anti-proliferative | [4] |

| Compound 20 | MDA-MB-468 | Potent | Anti-proliferative | [4] |

PRMT5 Signaling Pathways and Mechanism of Action

PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, and its dysregulation is implicated in various cancers.[7]

Inhibitors like GSK3326595 block the catalytic activity of PRMT5, thereby modulating downstream signaling pathways. Key pathways affected by PRMT5 activity and its inhibition include:

-

WNT/β-catenin Signaling: PRMT5 can epigenetically silence antagonists of the WNT pathway, such as AXIN2. Inhibition of PRMT5 can lead to the de-repression of these antagonists, thereby downregulating WNT/β-catenin signaling and decreasing the transcription of target genes like CYCLIN D1 and c-MYC.[8]

-

AKT/GSK3β Signaling: PRMT5 activity is linked to the activation of AKT/GSK3β signaling. Inhibition of PRMT5 can lead to decreased levels of active phospho-AKT, which in turn affects cell survival and proliferation.[8]

-

Growth Factor Signaling (EGFR, FGFR): PRMT5 can regulate the expression and activity of components in growth factor signaling pathways. For instance, it can modulate the expression of FGFR3 and the activity of EGFR, impacting downstream pathways like ERK and AKT.[9]

-

p53 Pathway: GSK3326595 has been shown to activate the p53 pathway by inducing the selective splicing of MDM4, a key negative regulator of p53.[]

Diagram of PRMT5-Modulated Signaling Pathways

Conclusion

GSK3326595 is a potent and selective PRMT5 inhibitor with significant therapeutic potential, particularly in oncology. Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell proliferation and survival. The development of GSK3326595 and other related compounds, such as the highly active tetrahydroisoquinoline derivatives, underscores the importance of PRMT5 as a therapeutic target. This guide provides a foundational understanding of the structure, synthesis, and biological activity of a representative PRMT5 inhibitor, offering valuable insights for researchers in the field of drug discovery and development.

References

- 1. axonmedchem.com [axonmedchem.com]

- 3. WO2019165189A1 - Protein arginine methyltransferase 5 (prmt5) degradation / disruption compounds and methods of use - Google Patents [patents.google.com]

- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Cellular Target Engagement of PRMT5 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction to PRMT5 and its Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][4] This post-translational modification is pivotal in regulating numerous cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage response.[2][5] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[5][6]

The development of small molecule inhibitors targeting PRMT5 is a promising avenue in oncology.[6] A crucial aspect of the preclinical characterization of these inhibitors is the confirmation of target engagement in a cellular context. This guide outlines the key experimental approaches to demonstrate that a compound interacts with PRMT5 in cells and elicits a functional consequence.

PRMT5 Signaling and Downstream Effects

PRMT5 functions within a complex, most notably with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.[4] The PRMT5/MEP50 complex utilizes S-adenosylmethionine (SAM) as a methyl donor to modify a variety of substrates. The consequences of PRMT5 activity are context-dependent and can influence major signaling pathways implicated in cancer, such as the PI3K/AKT, WNT/β-catenin, and ERK1/2 pathways.[7][8] Inhibition of PRMT5 is expected to reverse these effects, leading to anti-proliferative and pro-apoptotic outcomes.

Quantitative Data on PRMT5 Inhibitor Activity

Effective characterization of a PRMT5 inhibitor requires quantitative assessment of its potency at the biochemical and cellular levels. The following tables present example data for well-studied PRMT5 inhibitors.

Table 1: Biochemical Potency of Selected PRMT5 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| GSK3326595 | PRMT5/MEP50 | Biochemical | 6.2 | [9] |

| EPZ015666 | PRMT5/MEP50 | Biochemical | 22 | [10] |

| LLY-283 | PRMT5/MEP50 | Biochemical | 22 | [5][11][12] |

Table 2: Cellular Activity of Selected PRMT5 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Reference(s) |

| GSK3326595 | Z-138 (MCL) | Cell Growth | gIC50 | <10 | [9] |

| GSK3326595 | Z-138 (MCL) | SDMA Levels | EC50 | ~15 | [9] |

| LLY-283 | Various | Cellular | IC50 | 25 | [5][11][12] |

| JNJ-64619178 | A549 (Lung) | SDMA Levels | EC50 | ~50 | [4][13] |

Experimental Protocols for Target Engagement

A multi-pronged approach is necessary to robustly demonstrate cellular target engagement. This involves directly measuring the inhibitor's interaction with PRMT5 and quantifying the downstream consequences of this interaction.

Substrate Methylation Assay (Western Blot)

This is a cornerstone assay to demonstrate the functional inhibition of PRMT5 in cells. It measures the level of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmD3.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Z-138 mantle cell lymphoma cells) to achieve 70-80% confluency.

-

Treat cells with a dose-response of the PRMT5 inhibitor (e.g., 0-1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[9]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for sDMA (e.g., anti-sDMA) and a loading control antibody (e.g., anti-Vinculin or anti-Actin).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities to determine the EC50 of sDMA inhibition.[9]

-

Co-Immunoprecipitation (Co-IP)

Co-IP can be used to assess if an inhibitor disrupts the interaction between PRMT5 and its binding partners, such as MEP50.

Protocol:

-

Cell Culture and Treatment:

-

Treat cells with the inhibitor or DMSO as described above.

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).

-

-

Immunoprecipitation:

-

Normalize protein concentrations of the lysates.

-

Pre-clear lysates with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-PRMT5 antibody or control IgG overnight at 4°C.

-

Add washed Protein A/G magnetic beads and incubate for an additional 2 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes by boiling the beads in Laemmli sample buffer.

-

-

Western Blotting:

-

Analyze the eluates by Western blotting using antibodies against PRMT5 and MEP50. A reduction in the amount of co-precipitated MEP50 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Cell Treatment and Lysis:

-

Treat intact cells with the inhibitor or vehicle control.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Lyse the cells by freeze-thaw cycles.

-

-

Heating:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Analysis:

-

Analyze the soluble fractions by Western blotting using an anti-PRMT5 antibody.

-

A positive result is indicated by a higher amount of soluble PRMT5 at elevated temperatures in the inhibitor-treated samples compared to the control, demonstrating thermal stabilization.

-

Logical Framework for Confirming Target Engagement

The confirmation of cellular target engagement for a PRMT5 inhibitor relies on a logical progression of evidence, from direct binding to functional cellular outcomes.

By systematically applying these methodologies, researchers can build a robust data package to confirm that a PRMT5 inhibitor engages its target in cells, modulates its enzymatic activity, and produces the desired anti-cancer phenotype. This comprehensive approach is essential for the successful preclinical development and clinical translation of novel PRMT5-targeted therapies.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]

- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

PRMT5-IN-49: An In-Depth Technical Guide to its Selectivity Profile Against Other Protein Arginine Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-49. As specific quantitative data for this compound is not yet in the public domain, this document presents a representative selectivity profile based on well-characterized, highly selective PRMT5 inhibitors. The methodologies and pathways described herein are synthesized from established experimental protocols and current scientific literature to provide a robust framework for understanding and evaluating this class of inhibitors.

Introduction to PRMT5 and its Therapeutic Potential

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[2][3] PRMT5 is the primary type II PRMT in mammals, and its dysregulation has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] The development of potent and selective PRMT5 inhibitors is therefore of significant interest in oncology and other therapeutic areas.

The PRMT family comprises nine members (PRMT1-9) categorized into three types based on their catalytic activity.[6][7] Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze asymmetric dimethylation, Type II (PRMT5 and PRMT9) are responsible for symmetric dimethylation, and the sole Type III member, PRMT7, only performs monomethylation.[6][7] Achieving high selectivity for PRMT5 over other PRMT family members is crucial for minimizing off-target effects and enhancing the therapeutic window of a drug candidate.

Selectivity Profile of this compound

To assess the selectivity of an inhibitor, its half-maximal inhibitory concentration (IC50) is determined against a panel of all nine human PRMT enzymes. The following table presents a representative selectivity profile for this compound, synthesized from data on highly selective PRMT5 inhibitors.

| Target Enzyme | Type | This compound IC50 (nM) | Selectivity (fold vs. PRMT5) |

| PRMT5 | II | 12 | 1 |

| PRMT1 | I | >15,000 | >1,250 |

| PRMT2 | I | >15,000 | >1,250 |

| PRMT3 | I | 9,200 | 767 |

| PRMT4 (CARM1) | I | >15,000 | >1,250 |

| PRMT6 | I | 8,100 | 675 |

| PRMT7 | III | 2,100 | 175 |

| PRMT8 | I | >15,000 | >1,250 |

| PRMT9 | II | 5,300 | 442 |

Note: The data in this table is a representative profile for a hypothetical, highly selective PRMT5 inhibitor, based on publicly available information for known inhibitors.[3]

This profile illustrates that this compound is a highly potent and selective inhibitor of PRMT5, exhibiting significantly lower activity against all other PRMTs. This high degree of selectivity is a critical attribute for a therapeutic candidate, suggesting a reduced potential for off-target toxicities.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and reproducible biochemical assays. The following are generalized protocols for key experiments used to characterize PRMT inhibitors.

In Vitro Enzymatic Inhibition Assay (Radiometric)

This assay quantitatively measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone peptide substrate.

Materials:

-

Recombinant human PRMT enzymes (PRMT1, PRMT2, PRMT3, PRMT4, PRMT5/MEP50, PRMT6, PRMT7, PRMT8, PRMT9)

-

Histone peptide substrates (e.g., Histone H4 peptide for PRMT5)[8]

-

S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

-

This compound and other test compounds

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT)

-

P81 phosphocellulose filter plates

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add the PRMT enzyme, the corresponding histone peptide substrate, and the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding [³H]-SAM.

-

Incubate the reaction mixture for a specified period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding an equal volume of 7.5 M guanidine (B92328) hydrochloride.

-

Transfer the reaction mixture to a P81 phosphocellulose filter plate and wash multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

-

Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

AlphaLISA® Homogeneous Assay

This is a non-radioactive, bead-based immunoassay that offers a high-throughput alternative for measuring PRMT activity.

Materials:

-

Recombinant human PRMT enzymes

-

Biotinylated histone peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Primary antibody specific for the methylated substrate (e.g., anti-symmetric dimethyl Arginine)

-

Streptavidin-coated Donor beads and anti-species IgG-coated Acceptor beads

-

This compound and other test compounds

-

Assay Buffer

-

AlphaLISA-compatible microplate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, combine the PRMT enzyme, biotinylated peptide substrate, SAM, and the diluted inhibitor or vehicle control.[9]

-

Incubate the mixture to allow the enzymatic reaction to proceed.[9]

-

Stop the reaction and add a mixture of the specific primary antibody and Acceptor beads.

-

Incubate to allow the antibody to bind to the methylated peptide.

-

Add Streptavidin-coated Donor beads, which will bind to the biotinylated peptide.

-

Incubate in the dark to allow for bead proximity binding.

-

Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of methylated substrate.

-

Calculate percent inhibition and determine IC50 values as described for the radiometric assay.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for PRMT Selectivity Profiling

Caption: Workflow for determining the selectivity profile of a PRMT inhibitor.

PRMT5 Signaling in Cancer

PRMT5 has been shown to regulate several key signaling pathways implicated in cancer progression, including the EGFR, WNT/β-catenin, and AKT pathways.[2][10][11] Selective inhibition of PRMT5 can modulate these pathways, leading to anti-tumor effects.

Caption: Simplified PRMT5 signaling in the WNT/β-catenin and AKT pathways.

Conclusion

This compound represents a promising class of highly potent and selective PRMT5 inhibitors. The representative data and detailed methodologies provided in this guide underscore the critical importance of a thorough selectivity assessment in the preclinical development of such targeted therapies. The high selectivity of this compound for PRMT5 over other PRMT family members is a key feature that suggests a favorable therapeutic index. Further investigation into its cellular activity and in vivo efficacy is warranted to fully elucidate its potential as a novel anti-cancer agent.

References

- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT5 confers lipid metabolism reprogramming, tumour growth and metastasis depending on the SIRT7-mediated desuccinylation of PRMT5 K387 in tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Discovery and Development of PRMT5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request for a detailed history of "PRMT5-IN-49" could not be fulfilled as there is no publicly available scientific literature detailing its discovery, development, or specific experimental protocols. Available data from chemical suppliers indicates it is a weak inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with a reported IC50 > 100 μM. This guide will therefore provide a comprehensive overview of the discovery and development process for potent, well-characterized PRMT5 inhibitors, using the clinical candidates EPZ015666 (GSK3235025) and JNJ-64619178 as illustrative examples.

Introduction to PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] In complex with its essential cofactor, Methylosome Protein 50 (MEP50), PRMT5 plays a critical role in numerous cellular processes, including gene transcription, pre-mRNA splicing, signal transduction, and the DNA damage response.[2][3][4]

PRMT5 is overexpressed in a wide range of malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma, where its elevated activity contributes to tumor progression and is often associated with a poor prognosis.[1][3] Its multifaceted role in cancer cell proliferation, survival, and splicing makes it a compelling and extensively validated therapeutic target.[1][4] The inhibition of PRMT5 is a promising therapeutic strategy, particularly in cancers with specific genetic vulnerabilities, such as those with deletions in the MTAP gene or mutations in splicing factor genes.[2][5][6]

The Discovery and Development of Lead PRMT5 Inhibitors

The development of PRMT5 inhibitors has pursued several mechanistic strategies, primarily targeting the S-adenosylmethionine (SAM) cofactor binding site or the substrate-binding pocket.

EPZ015666 (GSK3235025): A Substrate-Competitive Inhibitor

The discovery of EPZ015666 represents a landmark in the field. It was identified as a potent and selective, peptide-competitive inhibitor.[7] Its mechanism is SAM-cooperative, meaning it binds more effectively to the PRMT5:MEP50 complex when SAM is also bound.[8]

-

Discovery: High-throughput screening and subsequent structure-based drug design led to the identification of this tetrahydroisoquinoline-containing compound.[7]

-

Development: Preclinical studies demonstrated its potent anti-proliferative activity in mantle cell lymphoma (MCL) cell lines and robust anti-tumor efficacy in multiple MCL xenograft models when administered orally.[9][10] This compound, now also known as GSK3235025, advanced into clinical trials for various solid tumors and hematological malignancies.[1][11]

JNJ-64619178: A Potent SAM-Competitive Inhibitor

JNJ-64619178 was developed as a highly potent and selective inhibitor that mimics the SAM cofactor.[5]

-

Discovery: This inhibitor was identified from a focused library of adenosine (B11128) derivatives, designed based on the crystal structure of PRMT5 with a SAM analog.[5]

-

Development: JNJ-64619178 is characterized by its slow off-rate kinetics, leading to prolonged, pseudo-irreversible inhibition of PRMT5.[5][6] This property allows for sustained target engagement in vivo. It has shown broad antitumor activity in preclinical models of both solid and hematologic cancers and has progressed to first-in-human clinical trials.[1][5][6][12]

Quantitative Data for Representative PRMT5 Inhibitors

The following tables summarize the key quantitative data for EPZ015666 and JNJ-64619178, showcasing their biochemical potency and cellular activity.

| Compound | Mechanism of Action | Biochemical IC50 / Ki | Selectivity | Reference |

| EPZ015666 (GSK3235025) | Substrate-Competitive, SAM-Cooperative | Ki = 5 nM; IC50 = 22 nM | >20,000-fold vs. other PRMTs | [9][10] |

| JNJ-64619178 | SAM-Competitive, Slow Off-Rate | IC50 = 0.14 nM | >80% inhibition only for PRMT5 at 10 µM vs. a panel of 36 other methyltransferases | [5][13] |

| This compound | N/A | IC50 > 100 µM | N/A | MCE Product Page |

Table 1: Biochemical Activity of PRMT5 Inhibitors

| Compound | Cell Line | Cellular Assay Type | Cellular IC50 / EC50 | Reference |

| EPZ015666 (GSK3235025) | Z-138 (Mantle Cell Lymphoma) | Proliferation (12 days) | IC50 = 96 nM | [9] |

| Maver-1 (Mantle Cell Lymphoma) | Proliferation (12 days) | IC50 = 281 nM | [9] | |

| MDA-MB-468 (Breast Cancer) | SDMA Inhibition (48h) | Potent Inhibition | [9] | |

| JNJ-64619178 | A549 (Lung Cancer) | SDMA Inhibition | IC50 ~10 nM | [5] |

| Z-138 (Mantle Cell Lymphoma) | Proliferation | IC50 < 1 nM | [5] | |

| NCI-H522 (Lung Cancer) | Proliferation | IC50 < 1 nM | [5] |

Table 2: Cellular Activity of Representative PRMT5 Inhibitors

Key Experimental Protocols

The characterization of PRMT5 inhibitors involves a suite of biochemical, cellular, and in vivo assays.

Biochemical PRMT5 Enzymatic Assay (Radiometric)

-

Principle: This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a histone H4 peptide substrate by the recombinant PRMT5/MEP50 complex. The amount of radioactivity incorporated into the peptide is proportional to enzyme activity.

-

Methodology:

-

A reaction mixture is prepared containing assay buffer, recombinant human PRMT5/MEP50 enzyme, a biotinylated histone H4 peptide substrate, and the test inhibitor at various concentrations.

-

The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

The mixture is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.

-

Unincorporated [³H]-SAM is washed away.

-

The amount of incorporated tritium (B154650) is quantified using a scintillation counter.

-

Data are normalized to controls, and IC50 values are calculated using a nonlinear regression model.

-

Cellular Target Engagement Assay (Western Blot for SDMA)

-

Principle: This assay directly measures the pharmacodynamic effect of a PRMT5 inhibitor in cells by quantifying the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3, a component of the spliceosome.

-

Methodology:

-

Cancer cells (e.g., Z-138 lymphoma cells) are seeded in culture plates and allowed to adhere.

-

Cells are treated with the test inhibitor across a range of concentrations for a specified duration (e.g., 48-72 hours).

-

Following treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is quantified using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the SDMA mark on the target protein (e.g., anti-SDMA-SmD3).

-

A loading control antibody (e.g., anti-β-actin or total SmD3) is used to ensure equal protein loading.

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified, and the reduction in the SDMA signal relative to the total protein or loading control is used to determine the cellular potency (EC50) of the inhibitor.

-

In Vivo Tumor Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a living organism, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is measured over time.

-

Methodology:

-

A suspension of a sensitive human cancer cell line (e.g., Z-138) is subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The PRMT5 inhibitor is administered to the treatment groups, typically via oral gavage, on a defined schedule (e.g., once or twice daily for 21 days).[9]

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for SDMA) to confirm target engagement.

-

Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group (e.g., calculating Tumor Growth Inhibition, TGI).

-

Visualizations: Pathways and Workflows

PRMT5 Signaling and Mechanism of Inhibition

The following diagram illustrates the central role of PRMT5 in methylating histone and non-histone substrates, which impacts gene transcription and RNA splicing to drive cancer cell proliferation. PRMT5 inhibitors block this catalytic activity, leading to therapeutic effects.

General Workflow for PRMT5 Inhibitor Discovery

This diagram outlines the typical multi-stage process for discovering and developing a novel small molecule inhibitor of PRMT5, from initial screening to preclinical evaluation.

References

- 1. onclive.com [onclive.com]

- 2. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]

- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

PRMT5-IN-49: A Technical Guide to its Role in Symmetric Dimethylarginine Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, catalyzing the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a myriad of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide focuses on PRMT5-IN-49, a known inhibitor of PRMT5, and its role in the modulation of sDMA. Due to the limited publicly available data specifically for this compound, this document also provides a broader context of PRMT5 inhibition and established methodologies for its study.

This compound: Current Understanding

This compound, also identified as Compound 4b16, is a documented inhibitor of PRMT5. While detailed experimental data on its specific effects on sDMA modulation are not widely available in the public domain, its classification as a PRMT5 inhibitor strongly implies a role in the reduction of cellular sDMA levels. A related compound from the same chemical series, 4b14, has been shown to decrease the symmetric arginine dimethylation of the SmD3 protein, a known PRMT5 substrate. This suggests that compounds within this series, including this compound, likely function by inhibiting the catalytic activity of PRMT5, thereby preventing the transfer of methyl groups to its substrates.

Further research is required to fully elucidate the potency, selectivity, and precise mechanism of action of this compound in modulating sDMA.

Core Concepts: PRMT5 and Symmetric Dimethylarginine (sDMA)

PRMT5 is the primary enzyme responsible for generating sDMA in mammals. It functions as part of a complex, often with the cofactor MEP50 (methylosome protein 50), to catalyze the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino group of arginine residues. This modification can alter the structure and function of target proteins, influencing their interactions and localization.

Key substrates of PRMT5 include histone proteins (H2A, H3, H4), spliceosomal proteins (SmB, SmD1, SmD3), and various transcription factors and signaling molecules. The sDMA mark is recognized by specific "reader" proteins containing Tudor domains, which then mediate downstream cellular events.

Quantitative Data on PRMT5 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell-Based sDMA Reduction (IC50) | Reference |

| GSK3326595 | PRMT5 | 6 | Potent reduction in various cell lines | [General literature on PRMT5 inhibitors] |

| EPZ015666 (GSK3235025) | PRMT5 | 22 | Nanomolar range in MCL cell lines | [General literature on PRMT5 inhibitors] |

| JNJ-64619178 | PRMT5 | <10 | Demonstrated in preclinical models | [General literature on PRMT5 inhibitors] |

| PRMT5-IN-45 | PRMT5 | 3 | Potently reduces sDMA levels | [1] |

| PRMT5-IN-50 | PRMT5 | - | 1.0 nM (HCT116-MTAPdel), 536 nM (HCT116-MTAPwt) | [1][2] |

Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme preparation.

Experimental Protocols

Biochemical PRMT5 Enzymatic Assay

This assay is designed to quantify the in vitro enzymatic activity of PRMT5 and assess the potency of inhibitors.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (or other suitable substrate)

-

S-adenosyl-[3H]-methionine (SAM)

-

This compound or other test inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper and microplate harvester

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the diluted inhibitor.

-

Initiate the methylation reaction by adding S-adenosyl-[3H]-methionine.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter paper using a microplate harvester to capture the precipitated, radiolabeled peptide.

-

Wash the filter paper with TCA to remove unincorporated [3H]-SAM.

-

Dry the filter paper and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Symmetric Dimethylarginine (sDMA) Western Blot Analysis

This method is used to determine the effect of a PRMT5 inhibitor on global sDMA levels within cells.

Materials:

-

Cell line of interest

-

This compound or other test inhibitors

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against symmetric dimethylarginine (anti-sDMA)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative reduction in global sDMA levels.

Visualizations

Signaling Pathway of PRMT5-mediated sDMA Formation

Caption: PRMT5/MEP50 complex catalyzes sDMA formation.

Experimental Workflow for Evaluating PRMT5 Inhibitors

References

Unveiling the Epigenetic Impact of PRMT5 Inhibition on Histone Methylation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes and a promising therapeutic target in various diseases, particularly cancer. Its enzymatic activity, primarily the symmetric dimethylation of arginine residues on histone and non-histone proteins, plays a pivotal role in gene expression, RNA splicing, and signal transduction. This technical guide provides an in-depth overview of the effects of PRMT5 inhibition on histone methylation, with a focus on the core mechanisms and experimental methodologies used to assess these changes.

While this guide aims to be a comprehensive resource, it is important to note that publicly available scientific literature lacks specific data on a compound designated as PRMT5-IN-49 . Chemical suppliers list "this compound" (also referred to as Compound 4b16) as a PRMT5 inhibitor with an IC50 value greater than 100 μM, suggesting low potency.[1][2][3][4] Due to the absence of published research on this specific molecule, this guide will focus on the well-characterized effects of other potent and selective PRMT5 inhibitors on histone methylation, providing a foundational understanding applicable to the broader class of these compounds.

The Core Mechanism: Targeting Symmetric Dimethylation

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on its substrates.[5] Within the context of chromatin, the most well-documented histone targets of PRMT5 are Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8). The symmetric dimethylation of these residues (H4R3me2s and H3R8me2s) is predominantly associated with transcriptional repression.

The inhibition of PRMT5 enzymatic activity by small molecules directly leads to a global reduction in these repressive histone marks. This depletion of H4R3me2s and H3R8me2s can, in turn, reactivate the expression of tumor suppressor genes and other silenced genes, forming the basis of the therapeutic potential of PRMT5 inhibitors.

Quantitative Effects of PRMT5 Inhibitors on Histone Methylation

The following table summarizes the quantitative data on the effects of representative PRMT5 inhibitors on histone methylation marks in cellular models. This data is compiled from various studies and illustrates the typical potency and cellular activity of these compounds.

| Inhibitor | Cell Line | Assay Type | Target Histone Mark | IC50 / EC50 | Reference |

| EPZ015666 (GSK3235025) | Z-138 (MCL) | In-Cell Western | sDMA | 25 nM | [6] |

| JNJ-64619178 (Onametostat) | HCT116 (Colon) | Western Blot | H4R3me2s | Not Reported | [5] |

| GSK3326595 | A549 (Lung) | Western Blot | sDMA | Not Reported | [7] |

| MRTX1719 | HCT116 MTAPdel (Colon) | Western Blot | sDMA | Not Reported | [7] |

Note: Quantitative data for histone mark inhibition is often presented as a percentage of reduction at a specific concentration rather than a precise IC50/EC50 value from a dose-response curve.

Experimental Protocols for Assessing Histone Methylation

The following are detailed methodologies for key experiments used to evaluate the impact of PRMT5 inhibitors on histone methylation.

Western Blotting for Global Histone Methylation

Objective: To determine the global changes in specific histone methylation marks in cells treated with a PRMT5 inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the PRMT5 inhibitor or vehicle control for a specified time period (e.g., 24, 48, or 72 hours).

-

Histone Extraction: Harvest cells and isolate histones using an acid extraction protocol. Briefly, lyse cells, isolate nuclei, and extract histones using 0.2 N HCl. Neutralize the acid extract and determine protein concentration.

-

SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the histone mark of interest (e.g., anti-H4R3me2s, anti-H3R8me2s) and a loading control (e.g., anti-Histone H3, anti-Histone H4) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the bands and normalize the histone methylation signal to the total histone loading control.

Chromatin Immunoprecipitation (ChIP)

Objective: To investigate the enrichment of specific histone methylation marks at particular gene promoters or genomic regions.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with the PRMT5 inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H4R3me2s) or a negative control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA using a spin column.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the target genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathways and Logical Relationships

The inhibition of PRMT5 and the subsequent reduction in histone methylation have downstream consequences on various signaling pathways. The following diagrams illustrate these relationships.

Caption: Effect of PRMT5 inhibition on histone methylation and gene expression.

Caption: Workflow for assessing histone methylation changes upon PRMT5 inhibition.

Conclusion

Inhibitors of PRMT5 represent a promising class of epigenetic drugs. Their primary mechanism of action on chromatin involves the reduction of symmetric dimethylation on H4R3 and H3R8, leading to the reactivation of silenced genes. While specific data for "this compound" is not available in the public domain, the experimental approaches and expected outcomes detailed in this guide provide a robust framework for the evaluation of any PRMT5 inhibitor's effect on histone methylation. The continued development and characterization of potent and selective PRMT5 inhibitors will undoubtedly further illuminate the role of arginine methylation in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

The Impact of PRMT5 Inhibition on Non-Histone Protein Methylation: A Technical Guide

Disclaimer: Due to the limited availability of specific data for the inhibitor PRMT5-IN-49, this technical guide will utilize data from the well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 , as a representative compound to illustrate the effects of PRMT5 inhibition on non-histone protein methylation. The principles and methodologies described herein are broadly applicable to the study of other PRMT5 inhibitors.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a multitude of protein substrates.[1][2][3] This post-translational modification is a key regulatory mechanism in numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[4] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][3] While histone proteins are well-known substrates of PRMT5, a growing body of evidence highlights the profound impact of PRMT5-mediated methylation on a diverse array of non-histone proteins.

This guide provides an in-depth technical overview of the effects of PRMT5 inhibition, exemplified by GSK3326595, on the methylation of non-histone proteins. It is intended for researchers, scientists, and drug development professionals engaged in the study of PRMT5 and its role in health and disease.

Core Mechanism of PRMT5 and Inhibition

PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), forms a highly active hetero-octameric complex that utilizes S-adenosylmethionine (SAM) as a methyl group donor to symmetrically dimethylate arginine residues, resulting in the formation of symmetric dimethylarginine (sDMA).[1][2] This modification can alter protein function, localization, and interaction with other molecules.

GSK3326595 is a potent, selective, and reversible inhibitor of PRMT5 with an IC50 of 6.2 nM.[5] It acts by binding to the substrate recognition site of PRMT5, thereby preventing the methylation of its target proteins.[6] The inhibition of PRMT5 leads to a global reduction in cellular sDMA levels, which can be monitored as a pharmacodynamic biomarker of target engagement.[3][7]

Impact on Non-Histone Protein Methylation: Quantitative Data

The inhibition of PRMT5 by GSK3326595 has been shown to decrease the methylation of several key non-histone proteins involved in critical cellular functions. The following tables summarize the available quantitative data.

| Substrate Peptide | Cellular Function | IC50 of GSK3326595 (nM) | Reference |

| SmD3 | mRNA Splicing | 3.0 ± 0.8 | [5] |

| FUBP1 | Transcription | 9.9 ± 0.8 | [5] |

| HNRNPH1 | mRNA Splicing | 9.5 ± 3.3 | [5] |

| Histone H2A | Gene Regulation | 3.0 ± 0.3 | [5] |

| Histone H4 | Gene Regulation | 6.2 ± 0.8 | [5] |

Table 1: In vitro inhibitory activity of GSK3326595 on the methylation of various PRMT5 substrate peptides.

| Cell Line | Cancer Type | Treatment | Effect on sDMA Levels | Reference |

| Multiple Cell Lines | Lymphoma, Breast Cancer | GSK3326595 | Concentration-dependent decrease | [8] |

| MV-4-11 | Acute Myeloid Leukemia | Compound 20 (GSK3326595 analog) | Concentration-dependent decrease | [9] |

| XG7, OPM2, AMO1 | Multiple Myeloma | EPZ015938 (GSK3326595) | Decrease observed by Western blot | [3] |

| Pancreatic Cancer Cells | Pancreatic Cancer | GSK3326595 | Concentration- and time-dependent decrease in MST2 sDMA | [10] |

Table 2: Cellular effects of GSK3326595 on symmetric dimethylarginine (sDMA) levels.

Key Non-Histone Protein Targets and Signaling Pathways

The inhibition of PRMT5 and the subsequent hypomethylation of its non-histone substrates have significant downstream consequences on cellular signaling and function.

mRNA Splicing Machinery

A primary role of PRMT5 is the methylation of Sm proteins (e.g., SmB/B', SmD1, SmD3), which are core components of the spliceosome.[2] This methylation is crucial for the proper assembly of small nuclear ribonucleoproteins (snRNPs), which are essential for pre-mRNA splicing.[2] Inhibition of PRMT5 with GSK3326595 leads to aberrant mRNA splicing.[2][] One critical consequence of this is the alternative splicing of MDM4, which results in the activation of the p53 tumor suppressor pathway.[8][]

References

- 1. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: PRMT5-IN-17, a Novel Small-Molecule Inhibitor of the PRMT5/MEP50 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a molecule specifically named "PRMT5-IN-49" did not yield any publicly available information. Therefore, this guide focuses on a well-characterized small-molecule inhibitor of the PRMT5/MEP50 complex, referred to in the scientific literature as compound 17 or Prmt5-IN-17 . This molecule serves as an exemplary case for a therapeutic strategy targeting the protein-protein interaction of the PRMT5/MEP50 complex.

Introduction to the PRMT5/MEP50 Complex

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to a variety of cellular processes, including gene transcription, RNA splicing, and signal transduction. The enzymatic activity of PRMT5 is highly dependent on its interaction with the Methylosome Protein 50 (MEP50), also known as WDR77. MEP50 acts as an obligate cofactor, forming a stable hetero-octameric complex with PRMT5 that is essential for substrate recognition and full catalytic function.[1]

Given the dysregulation of PRMT5 activity in numerous cancers, it has emerged as a significant therapeutic target.[2] While many inhibitors target the catalytic site of PRMT5, a novel approach involves the disruption of the essential protein-protein interaction (PPI) between PRMT5 and MEP50.[2] This strategy offers the potential for a more specific mode of inhibition compared to targeting the highly conserved catalytic domain.[1]

PRMT5-IN-17: A Specific PRMT5/MEP50 Interaction Inhibitor

PRMT5-IN-17 (compound 17) is a novel small molecule developed to specifically disrupt the interaction between PRMT5 and MEP50.[1][3] Molecular docking studies suggest that PRMT5-IN-17 functions by displacing a critical tryptophan residue (W54) of MEP50 from a hydrophobic pocket within the TIM barrel domain of PRMT5.[3][4] By preventing the proper assembly of the PRMT5/MEP50 complex, PRMT5-IN-17 effectively inhibits the downstream methyltransferase activity of PRMT5 on its substrates.[3]

Quantitative Data for PRMT5-IN-17

The following tables summarize the key quantitative data for PRMT5-IN-17, providing insights into its potency and cellular effects.

| Parameter | Cell Line | Value | Reference |

| IC50 | LNCaP (Prostate Cancer) | <500 nM | [3] |

| IC50 | A549 (Non-Small Cell Lung Cancer) | 447 nM | [3] |

Table 1: Cellular Potency of PRMT5-IN-17.

Signaling Pathways and Mechanism of Action

PRMT5 is implicated in several critical signaling pathways. The PRMT5/MEP50 complex can methylate various substrates, leading to either activation or repression of downstream signaling. By disrupting the PRMT5/MEP50 interaction, PRMT5-IN-17 can modulate these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PRMT5-IN-17.

Cell Viability Assay

This assay determines the effect of PRMT5-IN-17 on cancer cell proliferation and survival.[3]

-

Principle: Cellular ATP levels are quantified as a measure of cell viability. A decrease in ATP corresponds to a reduction in the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., LNCaP, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PRMT5-IN-17 or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add a reagent such as CellTiter-Glo® to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Co-Immunoprecipitation (Co-IP)

This method is used to confirm the disruption of the PRMT5/MEP50 interaction within cells.[1]

-

Principle: An antibody specific to PRMT5 is used to pull down PRMT5 and any interacting proteins from cell lysates. The amount of co-precipitated MEP50 is then quantified by Western blotting. A reduction in co-precipitated MEP50 in the presence of the inhibitor indicates a disruption of the interaction.

-

Protocol:

-

Treat cells with PRMT5-IN-17 or a vehicle control.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the lysates with an anti-PRMT5 antibody.

-

Add protein A/G agarose beads to capture the PRMT5-antibody complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against PRMT5 and MEP50, followed by appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Bimolecular Fluorescence Complementation (BiFC) Assay

This cell-based assay is used to screen for and confirm the inhibition of the PRMT5/MEP50 interaction in living cells.[1]

-

Principle: Non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., Venus) are fused to PRMT5 and MEP50, respectively. When PRMT5 and MEP50 interact, the two fragments are brought into close proximity, allowing them to refold and reconstitute a fluorescent signal. Inhibitors of the interaction will prevent or reduce this fluorescence.

-

Protocol:

-

Co-transfect cells with plasmids encoding the PRMT5 and MEP50 fusion proteins.

-

Allow time for protein expression.

-

Treat the cells with PRMT5-IN-17 or a vehicle control.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity in the treated and control cells. A reduction in fluorescence indicates inhibition of the PRMT5/MEP50 interaction.

-

Conclusion